Rhodblock 1b
Description
Rhodblocks are small-molecule probes designed to investigate Rho GTPase signaling pathways, particularly in cytokinesis. These compounds inhibit specific nodes within the Rho pathway, enabling acute modulation of cytoskeletal dynamics and cell division.
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-3-19(23)22-18(14-6-10-16(24-2)11-7-14)12-17(21-22)13-4-8-15(20)9-5-13/h4-11,18H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVCZJWMQNCECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodblock 1b typically involves the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones. This is followed by the reduction of the obtained azomethines using sodium borohydride (NaBH4) to afford secondary propanaryl-amines . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Structural and Functional Relationships
Rhodblock 1b is structurally related to Rhodblock 1a, enabling preliminary structure-activity analysis. Both compounds share a core scaffold, but this compound exhibits reduced activity compared to Rhodblock 1a. For example, this compound requires a higher concentration (30 μM) to achieve synergy with Rho RNAi, whereas Rhodblock 1a is effective at 10 μM . This suggests that substituent modifications in this compound alter its binding efficiency or stability.
A structural variant, Rhodblock 1c, differs from Rhodblock 1a only in the furan substituent. This compound’s activity resembles that of Rhodblock 1c, indicating that the furan group may play a role in modulating potency .
Synergy with Rho Pathway Inhibitors
| Compound | Concentration (μM) | Synergy Ratios |
|---|---|---|
| Rho | 30 | 8.1 |
| RacGAP | 30 | 0.9 |
| Dia | 30 | 1.1 |
| CK | 30 | 0.8 |
| Rok | 30 | 0.2 |
Table 1: Synergy ratios of this compound with Rho pathway proteins. Higher ratios indicate stronger synergistic effects .
Impact on Cytokinesis Proteins
This compound differentially affects Rho pathway proteins:
-
Rho : Strong synergy (ratio = 8.1), suggesting direct or indirect interaction .
-
RacGAP, Dia, CK : Minimal or no synergy, indicating limited cross-reactivity .
-
Rok (Rho kinase) : No significant effect, contrasting with Rhodblock 6, which inhibits Rok .
This selectivity implies this compound primarily targets upstream components of the Rho pathway, such as Rho itself or its GEF/GAP regulators.
Phenotypic Effects on Cytokinesis
In Drosophila Kc 167 cells, this compound increases binucleation (a cytokinesis defect) when combined with partial Rho RNAi. This effect is dose-dependent and correlates with its ability to exacerbate Rho pathway inhibition . Unlike Rhodblock 1a, which disrupts microtubule organization, this compound does not significantly alter cytoskeletal structures, further supporting its distinct mechanism of action .
Research Implications
-
Tool for Pathway Dissection : this compound’s specificity for Rho makes it a valuable probe to study Rho’s role in cytokinesis, distinct from downstream effectors like Rok .
-
Structure-Activity Relationships : The reduced activity of this compound compared to Rhodblock 1a underscores the importance of substituents in modulating Rho pathway targeting .
Scientific Research Applications
Rhodblock 1b has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial activity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rhodblock 1b involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Research Implications and Limitations
Q & A
Basic Research Question: How does Rhodblock 1b influence cytokinesis in experimental models, and what assays are recommended for initial validation?
Answer:
this compound has been observed to induce rapid morphological changes in cells during cytokinesis, as demonstrated via time-lapse microscopy comparing control groups (no compound) with treated samples . For initial validation, researchers should:
- Use time-lapse microscopy to capture dynamic cellular changes at 5–30-minute intervals.
- Compare with Rhodblock 1a , a structurally related compound, to isolate specific effects of this compound .
- Quantify cytokinesis duration using image analysis tools (e.g., ImageJ/Fiji) to measure membrane contraction rates.
- Include negative controls (e.g., solvent-only treatments) to rule out non-specific effects.
Basic Research Question: What are the critical experimental parameters to standardize when testing this compound in vitro?
Answer:
Key parameters include:
- Concentration gradients : Start with 0.1–10 µM, as higher doses may induce off-target effects (e.g., cytotoxicity).
- Timing of administration : Pre-treat cells 30 minutes before cytokinesis initiation to ensure compound uptake .
- Cell lines : Use adherent cell models (e.g., HeLa or NIH/3T3) with well-characterized cytokinetic machinery.
- Replication : Perform experiments in triplicate across independent biological replicates to account for variability.
Advanced Research Question: How can researchers resolve contradictory data on this compound’s dose-dependent effects across studies?
Answer:
Contradictions often arise from differences in:
- Cell cycle synchronization : Ensure cells are synchronized at the same phase (e.g., using thymidine block or RO-3306) before treatment.
- Compound solubility : Verify solubility in culture media via HPLC or spectrophotometry to avoid aggregation artifacts.
- Endpoint selection : Use multiple endpoints (e.g., cytokinesis completion rate vs. spindle assembly checkpoint activation) to contextualize dose-response curves .
- Statistical rigor : Apply mixed-effects models to account for batch variability and outliers.
Advanced Research Question: What methodological strategies optimize this compound’s specificity in targeting Rho pathway components?
Answer:
To enhance specificity:
- Combine with RNAi knockdowns : Silence RhoA or ROCK isoforms to confirm dependency on Rho signaling.
- Use FRET-based biosensors to monitor Rho GTPase activation in real time.
- Perform pull-down assays with GST-Rhotekin-RBD to quantify active RhoA levels post-treatment.
- Cross-validate with Rho inhibitors (e.g., Y-27632) to distinguish this compound’s unique mechanistic contributions.
Advanced Research Question: How should researchers design experiments to address this compound’s off-target effects in long-term studies?
Answer:
- Transcriptomic profiling : Conduct RNA-seq at 24/48-hour post-treatment to identify dysregulated pathways unrelated to cytokinesis.
- Phenotypic rescue experiments : Co-administer Rho pathway agonists (e.g., lysophosphatidic acid) to test reversibility of effects.
- High-content screening : Use automated microscopy to track secondary phenotypes (e.g., apoptosis, mitochondrial fragmentation).
- Pharmacokinetic monitoring : Measure intracellular this compound levels via LC-MS to correlate exposure duration with toxicity.
Advanced Research Question: What computational tools are recommended for integrating this compound’s cellular effects with multi-omics datasets?
Answer:
- Network pharmacology : Use platforms like Cytoscape with Rho pathway interactomes to map compound-target relationships.
- Pathway enrichment analysis : Apply GSEA or DAVID to link transcriptomic/proteomic changes to Rho GTPase signaling modules.
- Machine learning : Train classifiers on high-content imaging data to predict compound efficacy across cell types.
- Data repositories : Deposit raw imaging and omics data in public databases (e.g., BioImage Archive) for reproducibility .
Methodological Guidance: How to ensure reproducibility when replicating this compound studies across labs?
Answer:
- Detailed protocols : Document compound preparation (e.g., stock solution storage at −80°C in aliquots).
- Instrument calibration : Standardize microscopy settings (e.g., exposure time, magnification) using reference slides.
- Data sharing : Provide raw time-lapse videos and quantification scripts in supplementary materials .
- Inter-lab validation : Collaborate with external groups to repeat key experiments under blinded conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
